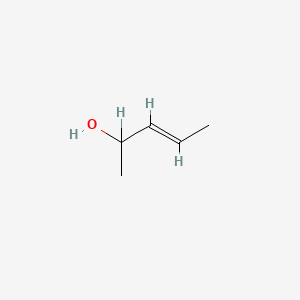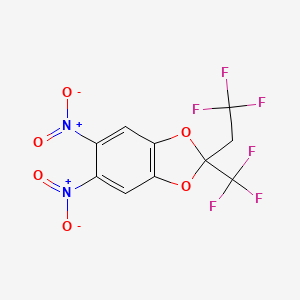
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
Overview
Description
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole (DNTB) is a compound of interest in the fields of organic synthesis, medicinal chemistry, and materials science. It is an important intermediate in the synthesis of various heterocyclic compounds and has been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. DNTB has also been used in the development of materials for applications in electronics and photonics. In addition, DNTB has been studied for its potential biological activity, including its ability to act as an inhibitor of enzymes, and its biochemical and physiological effects.
Scientific Research Applications
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including benzodioxole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound has also been used in the development of materials for applications in electronics and photonics. In addition, this compound has been studied for its potential biological activity, including its ability to act as an inhibitor of enzymes, and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, likely by binding to the active site of the enzyme and blocking its catalytic activity. It is also believed that this compound may act as an allosteric inhibitor, by binding to an allosteric site on the enzyme and altering its conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been shown to have anti-inflammatory and anti-cancer activities in cell culture studies, and to modulate the activity of several neurotransmitter systems in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole in laboratory experiments include its high purity, ease of synthesis, and low cost. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. The main limitation of using this compound in laboratory experiments is its potential toxicity. It is important to use the compound in a well-ventilated area and to wear protective clothing and equipment when handling it.
Future Directions
There are several potential future directions for the use of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole. These include further study of its mechanism of action, its potential biological activities, and its potential applications in materials science and electronics. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safer and more efficient methods for its synthesis. Finally, further studies are needed to explore the potential of this compound as an inhibitor of enzymes, and its potential to modulate the activity of neurotransmitter systems.
properties
IUPAC Name |
5,6-dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O6/c11-9(12,13)3-8(10(14,15)16)23-6-1-4(17(19)20)5(18(21)22)2-7(6)24-8/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBDOKYQGUAVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(CC(F)(F)F)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

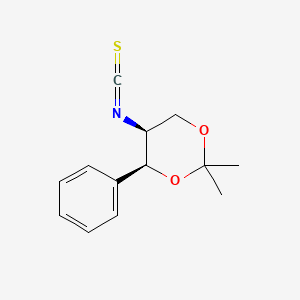
![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)
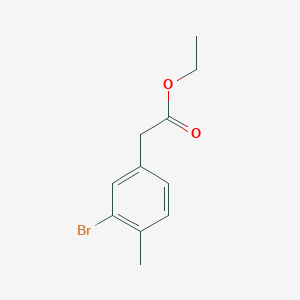
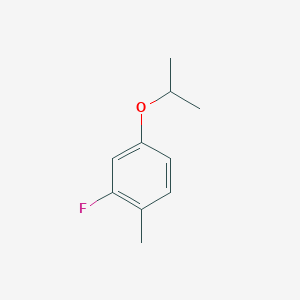
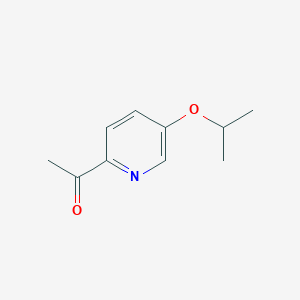
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)
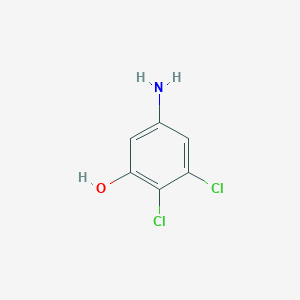
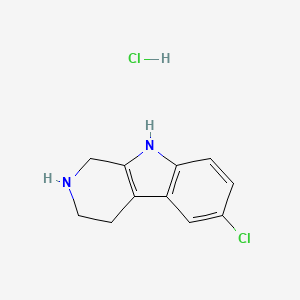
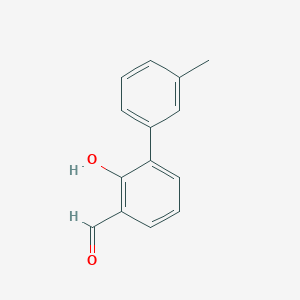
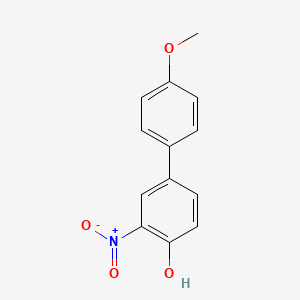
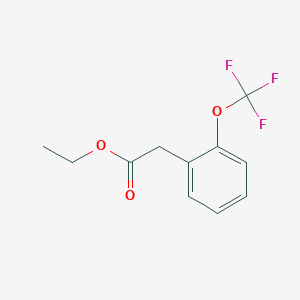
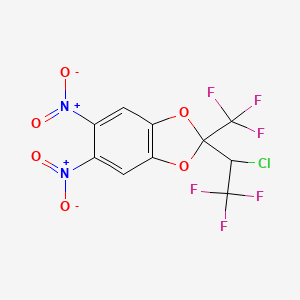
![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)
